

Solubility of 2,3-Dibromopropionic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3-Dibromopropionic acid

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Technical Guide: Solubility of 2,3-Dibromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2,3-Dibromopropionic acid** (CAS No. 600-05-5). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility values in a laboratory setting.

Introduction

2,3-Dibromopropionic acid is a halogenated carboxylic acid used as an intermediate in various organic syntheses, including the manufacturing of pharmaceuticals and pesticides.[1] Its chemical structure, featuring a polar carboxylic acid group and two bromine atoms, dictates its solubility behavior in different solvent systems. Understanding its solubility is crucial for reaction condition optimization, purification, formulation, and drug delivery system development.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dibromopropionic acid** is presented below.



Property	Value	
Molecular Formula	C ₃ H ₄ Br ₂ O ₂	
Molecular Weight	231.87 g/mol	
Appearance	Light yellow to off-white solid	
Melting Point	63 - 66 °C	
Boiling Point	160 °C @ 20 mmHg	
Density	~2.08 g/cm³	

(Data sourced from multiple chemical suppliers and databases)

Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile has been compiled from various safety data sheets and chemical databases. The polar carboxylic acid group allows for hydrogen bonding, rendering it soluble in polar solvents.[2]

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of **2,3-Dibromopropionic acid** in common solvents.



Solvent	Solvent Type	Solubility	Notes
Water	Polar Protic	Soluble / Miscible[3][4]	The carboxylic acid group allows for strong hydrogen bonding with water. Some sources note a "very faint turbidity," suggesting high but potentially not infinite solubility.[5]
Ethanol	Polar Protic	Soluble[2]	Expected to be readily soluble due to hydrogen bonding capabilities.
Acetone	Polar Aprotic	Soluble[2]	The polarity of acetone is sufficient to dissolve the acid.
Diethyl Ether	Nonpolar	Likely Soluble	As a general principle for small organic acids, some solubility is expected.
Hexane	Nonpolar	Likely Insoluble	Significant solubility is not expected due to the high polarity of the acid.

Note: The lack of quantitative data highlights an opportunity for further research. The experimental protocol provided in the following section can be used to generate this valuable data.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of **2,3- Dibromopropionic acid** solubility using the isothermal shake-flask method, a standard and



reliable technique.

Materials and Equipment

- **2,3-Dibromopropionic acid** (purity >98%)
- Solvent of interest (e.g., water, ethanol, acetone)
- Analytical balance (±0.1 mg)
- Thermostatic shaker bath or incubator
- Calibrated thermometer
- Screw-cap vials or flasks
- Syringe filters (e.g., 0.45 µm PTFE or nylon)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV, Titrator)

Procedure

- Preparation: Add an excess amount of 2,3-Dibromopropionic acid to a series of vials containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean, dry container to remove any undissolved microparticles.

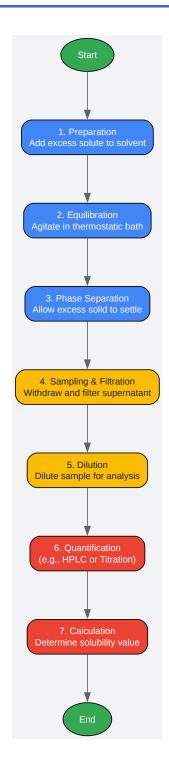


- Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted samples using a validated analytical method. For
 instance, if using HPLC-UV, compare the peak area of the sample to a calibration curve
 prepared from standards of known concentration. If using titration, titrate the acidic solution
 with a standardized base (e.g., 0.1 M NaOH).
- Calculation: Calculate the solubility of 2,3-Dibromopropionic acid in the solvent at the specified temperature, typically expressed in units of g/100 mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.





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Caption: Workflow for Solubility Determination.

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